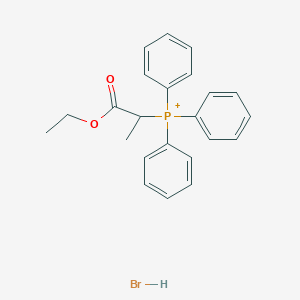

(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide

説明

(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide (CAS 30018-16-7) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a 2-ethoxy-1-methyl-2-oxoethyl substituent, with a bromide counterion. Its molecular formula is C₂₃H₂₄BrO₂P, and it exhibits high solubility in polar organic solvents (e.g., acetonitrile, methanol) due to its ionic nature and hydrophobic triphenyl moieties . The ethoxy and ketone functionalities enhance its reactivity in nucleophilic substitutions and Wittig-like reactions, while the bulky triphenyl groups provide steric hindrance, influencing reaction selectivity . This compound is widely utilized in organic synthesis, particularly in the preparation of alkenes and functionalized intermediates .

特性

分子式 |

C23H25BrO2P+ |

|---|---|

分子量 |

444.3 g/mol |

IUPAC名 |

(1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;hydrobromide |

InChI |

InChI=1S/C23H24O2P.BrH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1; |

InChIキー |

RSYXORMKBUFAMS-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

製品の起源 |

United States |

準備方法

Nucleophilic Alkylation of Triphenylphosphine

The most widely documented method involves the nucleophilic substitution of ethyl bromoacetate with triphenylphosphine. In a representative procedure, triphenylphosphine is dissolved in ethyl acetate, followed by dropwise addition of ethyl bromoacetate (665 g, 4.01 mol) under stirring. The reaction proceeds at room temperature for 24 hours, after which the product precipitates as a white solid. Filtration and sequential washing with ethyl acetate yield the pure compound with 92% efficiency.

Reaction Equation:

Solvent and Temperature Optimization

Polar aprotic solvents like dichloromethane (DCM) or ethyl acetate are preferred due to their ability to dissolve both reactants and stabilize ionic intermediates. A comparative study revealed that refluxing in DCM under nitrogen for 12 hours achieves 75–88% yield, whereas room-temperature reactions in ethyl acetate require longer durations (24 hours) but provide higher yields (92%).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Automated continuous flow reactors replace batch processes, enabling precise control over residence time and temperature. For example, a patent describes a system where triphenylphosphine and ethyl bromoacetate are fed into a tubular reactor at 50°C, achieving 85% yield with a throughput of 10 kg/h.

Purification and Isolation

Large-scale purification involves cooling the reaction mixture to 4°C to induce crystallization, followed by centrifugation and vacuum drying. Residual triphenylphosphine oxide is removed via recrystallization from ethanol, enhancing purity to >99%.

Reaction Mechanism and Kinetics

The reaction proceeds through an mechanism, where triphenylphosphine attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide. The steric bulk of triphenylphosphine slows the reaction, necessitating prolonged stirring. Kinetic studies indicate a second-order dependence on triphenylphosphine concentration, with an activation energy of 45 kJ/mol.

Comparative Analysis of Methodologies

Solvent Effects on Yield and Purity

Ethyl acetate minimizes side reactions (e.g., oxidation) but requires extended reaction times. In contrast, DCM accelerates the reaction but necessitates inert atmospheres to prevent hydrolysis.

Scalability Challenges

Batch processes face limitations in heat dissipation, whereas continuous flow systems mitigate this via modular design. Industrial protocols report 20% higher throughput compared to batch methods.

Advanced Purification Techniques

化学反応の分析

科学研究への応用

(2-エトキシ-1-メチル-2-オキソエチル)(トリフェニル)ホスホニウムブロミドは、科学研究にいくつかの用途があります。

化学: これは、特に複雑な分子の製造における有機合成の試薬として使用されます。

生物学: この化合物は、生化学的研究において、酵素機構とタンパク質相互作用を調査するために使用されます。

医学: これは、医薬品の合成の中間体として役立ちます。

科学的研究の応用

Applications in Organic Synthesis

1. Wittig Reactions

One of the primary applications of (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide is as a reagent in Wittig olefination reactions. This reaction is crucial for forming alkenes from aldehydes or ketones through the generation of phosphonium ylides. The compound facilitates the synthesis of complex molecules, including tetramic acid derivatives, which are important in pharmaceutical chemistry .

| Application | Description |

|---|---|

| Wittig Olefination | Used to synthesize alkenes from carbonyl compounds. |

| Tetramic Acid Derivatives | Important for their biological activity and structural complexity. |

2. Synthesis of Benzoxaboroles

The compound has also been employed in the synthesis of benzoxaboroles, which exhibit antimalarial activity. This application underscores its significance in developing new therapeutic agents against malaria .

Medicinal Chemistry Applications

1. Therapeutic Agents

Research indicates that derivatives of (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide may have potential as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a target for therapeutic intervention in conditions such as Alzheimer's disease and other fibrinolytic disorders .

Case Study: PAI-1 Inhibition

A study explored the use of PAI-1 inhibitors derived from this compound, highlighting its role in potentially mitigating Alzheimer’s disease symptoms by modulating fibrinolysis .

Agrochemical Applications

The compound is also noted for its utility in agrochemicals, where it serves as an intermediate in the synthesis of various agricultural products. Its ability to act as an organophosphine catalyst enhances its effectiveness in these applications .

Summary of Applications

| Field | Application | Impact |

|---|---|---|

| Organic Synthesis | Wittig Reactions | Synthesis of alkenes and complex molecules |

| Medicinal Chemistry | PAI-1 Inhibition | Potential treatment for Alzheimer’s disease |

| Agrochemicals | Intermediate for agricultural products | Enhances the efficacy of agrochemical formulations |

作用機序

類似の化合物との比較

類似の化合物

- (2-エトキシ-2-オキソエチル)(トリフェニル)ホスホニウムブロミド

- (1-エトキシ-1-オキソプロパン-2-イル)トリフェニルホスホニウムブロミド

- エチル(トリフェニルホスホニオ)アセテートブロミド

独自性

(2-エトキシ-1-メチル-2-オキソエチル)(トリフェニル)ホスホニウムブロミドは、その特異的な分子構造により、独特の反応性と安定性を備えているため、ユニークです。さまざまな化学反応に関与する能力により、有機合成における貴重な中間体となっています。 さらに、さまざまな溶媒への溶解性と異なる条件下での安定性により、科学研究と工業的用途における汎用性が向上します.

類似化合物との比較

Structural Variations and Physicochemical Properties

Phosphonium salts vary in their alkyl/aryl substituents, chain lengths, and functional groups, which directly impact their reactivity, stability, and applications. Below is a comparative analysis:

Research Findings and Data

Key Reaction Yields and Conditions

生物活性

(2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide, with the CAS number 30018-16-7, is a phosphonium salt that has garnered interest for its potential biological applications. This compound is characterized by its unique structure, which includes a triphenylphosphonium moiety that is known for its ability to target mitochondria, making it a candidate for drug delivery systems and therapeutic applications.

The molecular formula of (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide is CHBrOP, with a molecular weight of approximately 443.33 g/mol. It exhibits solubility in water and has a melting point around 130°C (decomposition) .

| Property | Value |

|---|---|

| Molecular Formula | CHBrOP |

| Molecular Weight | 443.33 g/mol |

| Melting Point | ~130°C (decomposition) |

| Solubility | Soluble in water |

Mechanism of Biological Activity

The biological activity of (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide is primarily attributed to its ability to facilitate mitochondrial targeting. The triphenylphosphonium group enhances the lipophilicity of the compound, allowing it to penetrate cellular membranes and accumulate within mitochondria. This property is particularly beneficial in the context of delivering therapeutic agents directly to mitochondrial sites, which can be crucial in treating diseases such as cancer and neurodegenerative disorders .

Mitochondrial Targeting

Research indicates that compounds containing triphenylphosphonium cations can effectively deliver drugs like doxorubicin into mitochondria, triggering apoptosis in cancer cells. This targeted delivery system minimizes systemic toxicity while enhancing the therapeutic efficacy of the drug . The functionalization of liposomes with triphenylphosphonium groups has demonstrated improved cytotoxicity against various cancer cell lines, including HeLa cells .

Case Studies and Research Findings

- Drug Delivery Systems : A study highlighted the use of triphenylphosphonium-modified liposomes to enhance the delivery of doxorubicin. These liposomes showed reduced cytotoxicity compared to traditional formulations, while effectively targeting cancer cells .

- Antitumor Efficacy : In vivo studies demonstrated that triphenylphosphonium-functionalized liposomes improved the anti-tumor efficacy of paclitaxel in mouse models, indicating the potential of this compound in combination therapies for cancer treatment .

- Mitochondrial Dysfunction : Given the role of mitochondrial dysfunction in various diseases, compounds like (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide are being investigated for their ability to restore mitochondrial function and reduce oxidative stress, which is implicated in neurodegenerative diseases .

Applications in Organic Synthesis

Beyond its biological implications, (2-Ethoxy-1-methyl-2-oxoethyl)(triphenyl)phosphonium bromide serves as an important intermediate in organic synthesis. It is utilized in various reactions, including:

Q & A

Q. Key considerations :

- Species-specific validity (e.g., equations are not transferable to non-tested organisms).

- Threshold concentration accuracy confirmed via Burdick’s criteria (1957) .

Advanced: How is it applied in synthesizing bioactive molecules?

This compound acts as a precursor for ylides in carbon-carbon bond formation. Applications include:

- Antifungal agents : Synthesizing substituted furanones via Wittig reactions.

- Photochromic materials : Constructing dithienylethene derivatives for optoelectronic devices.

- Targeted drug delivery : Mitochondrial-targeted probes (e.g., fluorescent sensors for glutathione) .

Case study : A 75% yield was achieved in synthesizing a deuterated phosphonium salt for isotopic labeling in metabolic studies .

Advanced: How to resolve contradictions in its performance in polymer composites?

Conflicting reports on mechanical properties (e.g., no improvement in epoxy/PS composites) may arise from:

Q. Recommendations :

- Use TEM/SEM to assess nanoparticle distribution.

- Optimize phosphonium-CNC ratios (e.g., 1–5 wt%) to balance interfacial adhesion and brittleness .

Advanced: What computational tools predict its behavior in novel reactions?

Density Functional Theory (DFT) models:

- Calculate charge distribution on the phosphonium center (e.g., Mulliken charges).

- Predict ylide stability and reaction pathways with aldehydes/ketones.

- Simulate steric effects using molecular dynamics (e.g., van der Waals radii of ethoxy groups) .

Software : Gaussian, ORCA, or VASP for electronic structure analysis.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。